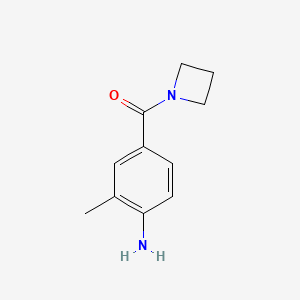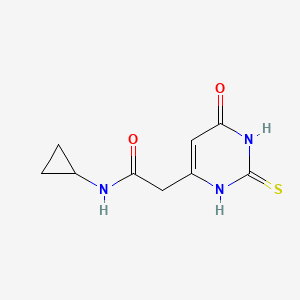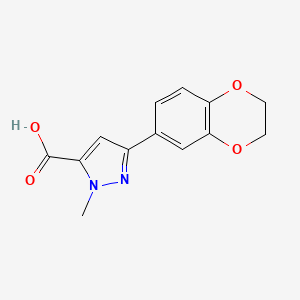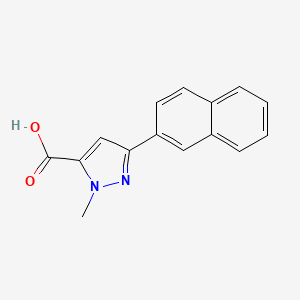
4-(氮杂环丁烷-1-羰基)-2-甲基苯胺
描述
4-(Azetidine-1-carbonyl)-2-methylaniline, also known as 4-A1CMA, is an organic compound that is used as a building block in the synthesis of a wide variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds of interest. 4-A1CMA is a versatile building block for the synthesis of a variety of compounds due to its stability and reactivity.
科学研究应用
合成与结构类似性
2-羧基-4-甲基氮杂环丁烷的合成:该化合物是 dl-脯氨酸的一种新型异构类似物,由 α,β-二溴羰基酯和苄胺合成。该反应生成 1-苄基-2-甲氧羰基-4-甲基-氮杂环丁烷,进一步加工后得到 2-羧基-4-甲基-氮杂环丁烷。该合成在研究异常高分子量多肽方面具有重要意义,并提供了对脯氨酸类似物的结构和功能的见解 (Soriano、Podraza 和 Cromwell,1980)。
在植物和细菌中的生物活性:结构变体氮杂环丁烷-2-羧酸在研究脯氨酸代谢和蛋白质构象中显示出显着的用途。合成了该变体,并在拟南芥和大肠杆菌中证实了其活性,表明其在理解各种生物中的蛋白质合成和结构动力学方面的作用 (Verbruggen、Montagu 和 Messens,1992)。
立体化学和环收缩:对包括氮杂环丁烷衍生物在内的 α-取代脯氨酸类似物进行的研究证明了环收缩对分子构象的影响。在脯氨酸类似物中用氮杂环丁烷环取代吡咯烷环会导致构象柔韧性降低并影响分子几何形状和相互作用,这对于理解蛋白质折叠和结构至关重要 (Revilla-López 等人,2012)。
在农业和医学科学中的应用
对植物中离子转运的影响:氮杂环丁烷-2-羧酸 (AZ) 被研究为脯氨酸的类似物,以探索蛋白质合成与离子转运之间的关系。发现它抑制大麦根中离子向木质部释放并影响离子吸收,表明其在植物生理学和胁迫反应研究中的作用 (Pitman 等人,1977)。
炎症反应的拮抗剂:已开发出一类氮杂环丁烷作为 FFA2 的有效拮抗剂,FFA2 是一种参与介导炎症反应的 G 蛋白偶联受体。这项研究突出了氮杂环丁烷衍生物在治疗炎症相关疾病中的治疗潜力 (Pizzonero 等人,2014)。
环收缩和异构:通过量子力学计算探索了氮杂环丁烷衍生物的构象偏好。这项研究提供了对脯氨酸类似物的结构动力学的见解,并对理解肽结构和功能有影响 (Kern、Schutkowski 和 Drakenberg,1997)。
属性
IUPAC Name |
(4-amino-3-methylphenyl)-(azetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYDPVVVOKEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidine-1-carbonyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)

![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)
![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)
![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)


![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)

